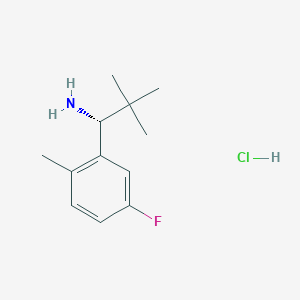
(R)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-bromo-2,6-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the α-cyclopropanation of ketones using hydrogen borrowing catalysis . This method provides an efficient route to cyclopropane derivatives with high enantioselectivity.
Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . These intermediates can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of ®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and difluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Cycloaddition reactions may involve catalysts such as transition metals or photoredox catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce alcohols, ketones, or amines.
Wissenschaftliche Forschungsanwendungen
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and pharmacokinetic properties.
Materials Science: The cyclopropyl group imparts rigidity to the molecule, making it useful in the synthesis of materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its distinct chemical properties.
Wirkmechanismus
The mechanism of action of ®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can impose conformational constraints on the molecule, enhancing its binding affinity to target proteins. The bromo and difluoro substituents can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropyl-containing methanamines and phenyl derivatives, such as ®-Cyclopropyl (4-fluorophenyl)methanamine hydrochloride .
Uniqueness
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is unique due to the combination of its cyclopropyl group with bromo and difluoro substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H10BrF2N |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
(R)-(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m1/s1 |
InChI-Schlüssel |
WDLVCJBSUHLYKQ-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=C(C=C(C=C2F)Br)F)N |
Kanonische SMILES |
C1CC1C(C2=C(C=C(C=C2F)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)









![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)

